2-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 2-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE involves multiple steps. One common method includes the use of acetic anhydride and pyridine under reflux conditions for 2 hours . Another environmentally friendly method employs a tropine-based dicationic molten salt as a catalyst, which allows for high yields and reduced reaction times . Industrial production methods often focus on optimizing these reactions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group. Common reagents and conditions used in these reactions include acetic anhydride, pyridine, and dicationic molten salts
Scientific Research Applications
2-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds.
Medicine: As a CDK2 inhibitor, it is being investigated for its potential in cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induces apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds also exhibit significant biological activities, but 2-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is unique due to its specific structure and potent CDK2 inhibitory activity .
Properties
IUPAC Name |
11-[2-(4-ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-30-16-7-5-15(6-8-16)18(27)13-25-22(29)26-17-10-12-31-19(17)20(28)24(21(26)23-25)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHXWJZSMRNCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CCC(C)C)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.